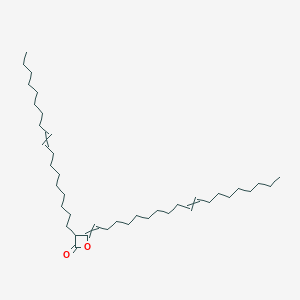
4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers with significant interest in organic chemistry due to their unique ring strain and reactivity. This compound features long aliphatic chains with double bonds, which may impart unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one can be achieved through several synthetic routes:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Aldol Condensation: Another method could involve aldol condensation followed by cyclization to form the oxetane ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve:
Batch Reactors: Using batch reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a steady supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one can undergo various chemical reactions:
Oxidation: The double bonds in the aliphatic chains can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Epoxides: From oxidation of double bonds.
Saturated Compounds: From reduction of double bonds.
Substituted Oxetanes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving cyclic ethers.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one would depend on its specific application:
Molecular Targets: Could interact with enzymes or receptors in biological systems.
Pathways Involved: May participate in metabolic pathways or chemical reactions involving cyclic ethers.
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: The parent compound with a four-membered ring.
3,3-Dimethyloxetane: A derivative with methyl groups on the ring.
4-Phenyl-2-oxetanone: An oxetane with a phenyl group and a ketone functionality.
Uniqueness
4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one is unique due to its long aliphatic chains with double bonds, which may impart distinct physical and chemical properties compared to other oxetanes.
Propiedades
Número CAS |
83708-16-1 |
|---|---|
Fórmula molecular |
C40H72O2 |
Peso molecular |
585.0 g/mol |
Nombre IUPAC |
4-nonadec-10-enylidene-3-octadec-9-enyloxetan-2-one |
InChI |
InChI=1S/C40H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38(40(41)42-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38H,3-16,21-36H2,1-2H3 |
Clave InChI |
DUDVZPDWGBCWHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
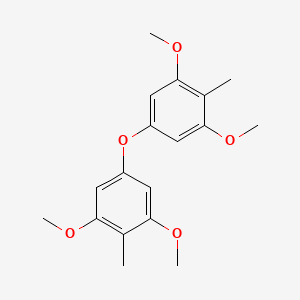

![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
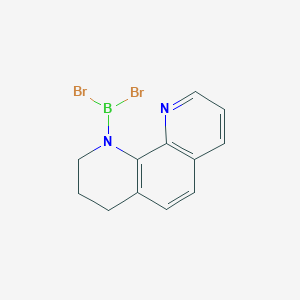
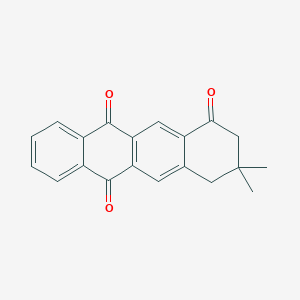
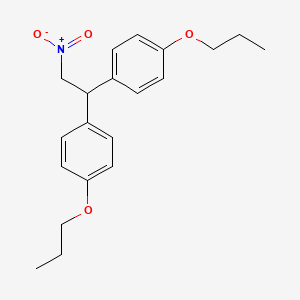
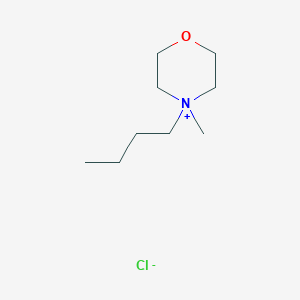
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)

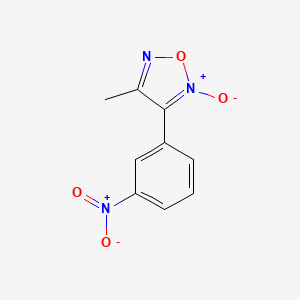
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
